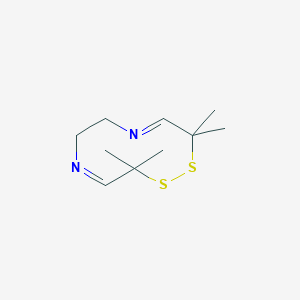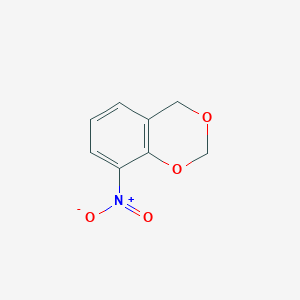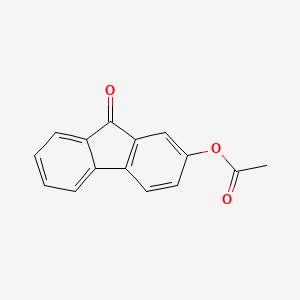
5-(Methylselanyl)octan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylselanyl)octan-4-ol is an organic compound with the molecular formula C9H20OSe It is a secondary alcohol with a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, and a methylselanyl group (-SeCH3) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylselanyl)octan-4-ol typically involves the introduction of the methylselanyl group into an octanol derivative. One common method is the nucleophilic substitution reaction where a suitable octanol derivative reacts with a methylselanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final conversion to the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methylselanyl)octan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Methylselanyl)octan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methylselanyl)octan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methylselanyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(Methylthio)octan-4-ol: Similar structure but with a sulfur atom instead of selenium.
5-(Methylselanyl)hexan-4-ol: Shorter carbon chain but similar functional groups.
5-(Methylselanyl)decan-4-ol: Longer carbon chain but similar functional groups.
Uniqueness
5-(Methylselanyl)octan-4-ol is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research and industrial applications.
Properties
CAS No. |
58873-23-7 |
|---|---|
Molecular Formula |
C9H20OSe |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-methylselanyloctan-4-ol |
InChI |
InChI=1S/C9H20OSe/c1-4-6-8(10)9(11-3)7-5-2/h8-10H,4-7H2,1-3H3 |
InChI Key |
HSUWRNGVEFHNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CCC)[Se]C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
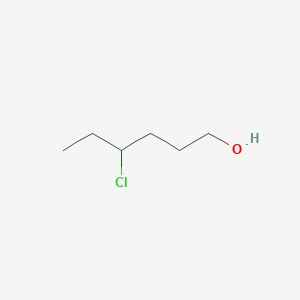
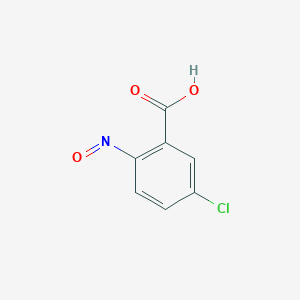
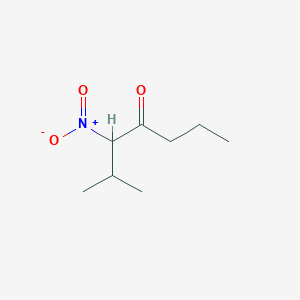
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)

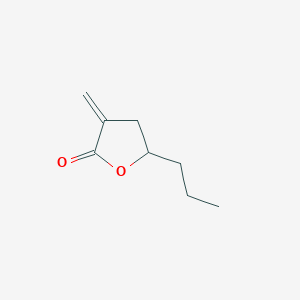
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
